molecular formula C38H46O9 B191945 Neogambogic acid CAS No. 93772-31-7

Neogambogic acid

Cat. No.: B191945
CAS No.: 93772-31-7
M. Wt: 646.8 g/mol
InChI Key: BLDWFKHVHHINGR-FYJGNVAPSA-N
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Description

Neo-gambogic acid, also known as gambogenic acid, is a naturally occurring compound found in the resin of Garcinia species, particularly Garcinia hanburyi. This compound has garnered significant attention due to its potent anticancer properties. Neo-gambogic acid is a polyprenylated xanthone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Biochemical Analysis

Biochemical Properties

Neogambogic acid has been found to interact with undecaprenyl diphosphate synthase (UPPS), an essential enzyme required for bacterial cell wall formation . It significantly inhibits the activity of UPPS in a dose-dependent manner . This interaction is characterized by this compound occupying the substrate binding pocket of UPPS, preventing the natural substrates from entering .

Cellular Effects

This compound has been shown to have significant inhibitory activity toward MRSA . It not only effectively inhibits planktonic MRSA strains in vivo and in vitro, but also has strong inhibitory effects on MRSA biofilms formation . In addition, it has been found to suppress the viability and spheroid formation ability of colorectal cancer (CRC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component system . This results in the inhibition of MRSA invasion to the host . Furthermore, it induces apoptosis in human MCF-7 cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its inhibitory effects on MRSA and human MCF-7 cells have been observed in both in vivo and in vitro studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It has been demonstrated that this compound can improve E. faecalis-induced undesirable inflammation in a mouse infection model .

Metabolic Pathways

It has been found to inhibit the activity of UPPS, an enzyme involved in the synthesis of bacterial cell walls .

Transport and Distribution

It has been found to occupy the substrate binding pocket of UPPS, suggesting that it may be transported to the site of this enzyme .

Subcellular Localization

Given its interaction with UPPS, an enzyme located in the bacterial cell membrane, it may be localized to this region in bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neo-gambogic acid involves several steps, starting from the extraction of the resin from Garcinia species. The resin is then subjected to various purification processes to isolate neo-gambogic acid. The synthetic route typically involves the use of organic solvents and chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of neo-gambogic acid is still in its nascent stages. advancements in biotechnological methods, such as biosynthetic modification, are being explored to enhance the yield and purity of neo-gambogic acid. These methods involve the use of genetically modified microorganisms to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Neo-gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and reduce toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of neo-gambogic acid, which are studied for their enhanced anticancer properties and reduced side effects .

Scientific Research Applications

Mechanism of Action

Neo-gambogic acid exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Fas/FasL pathway, leading to the activation of caspases, which are crucial for the apoptotic process. Additionally, neo-gambogic acid inhibits the Akt signaling pathway, resulting in mitochondrial oxidative stress and cell death . The compound also targets undecaprenyl diphosphate synthase, an enzyme essential for bacterial cell wall formation, thereby exhibiting antibacterial properties .

Properties

IUPAC Name

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWFKHVHHINGR-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93772-31-7
Record name Neo-gambogic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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